molecular formula C19H17FN4O3S2 B276181 N-({[3-cyclopropyl-6-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea

N-({[3-cyclopropyl-6-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea

Numéro de catalogue B276181
Poids moléculaire: 432.5 g/mol
Clé InChI: ITBSLRKIZCNDHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-({[3-cyclopropyl-6-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 is a potent inhibitor of JAK3, which is primarily expressed in immune cells.

Mécanisme D'action

CP-690,550 inhibits JAK3 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cytokine signaling pathways, including those mediated by interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has a selective inhibitory effect on JAK3, which is primarily expressed in immune cells, while sparing other JAK family members, such as JAK1 and JAK2, which are involved in other signaling pathways.
Biochemical and Physiological Effects:
CP-690,550 has been shown to inhibit the proliferation and activation of T cells, B cells, and natural killer (NK) cells, which are involved in the pathogenesis of autoimmune diseases. It also reduces the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17. CP-690,550 has been shown to be effective in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Avantages Et Limitations Des Expériences En Laboratoire

CP-690,550 has several advantages for lab experiments, including its potency, selectivity, and specificity for JAK3 inhibition. It is also available in a highly pure form, which makes it suitable for in vitro and in vivo studies. However, CP-690,550 has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics. It also has a short half-life in vivo, which requires frequent dosing in animal studies.

Orientations Futures

CP-690,550 has shown promising results in preclinical and clinical studies, and several future directions can be explored. These include the development of more potent and selective JAK inhibitors, the investigation of CP-690,550 in other autoimmune diseases, the evaluation of its long-term safety and efficacy, and the exploration of combination therapy with other immunomodulatory agents. Additionally, the role of JAK3 inhibition in cancer and infectious diseases can be further investigated.

Méthodes De Synthèse

CP-690,550 is synthesized using a multi-step process that involves the reaction of 3-cyclopropyl-4-oxo-6-(4-fluorophenyl)-3,4-dihydrothieno[3,2-d]pyrimidine-2-sulfanyl acetic acid with N-methylurea. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a suitable solvent. The resulting product is purified using column chromatography to obtain CP-690,550 as a white solid.

Applications De Recherche Scientifique

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its role in preventing organ transplant rejection and treating graft-versus-host disease. CP-690,550 has shown promising results in preclinical studies and has been evaluated in several clinical trials.

Propriétés

Nom du produit

N-({[3-cyclopropyl-6-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea

Formule moléculaire

C19H17FN4O3S2

Poids moléculaire

432.5 g/mol

Nom IUPAC

2-[3-cyclopropyl-6-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C19H17FN4O3S2/c1-21-18(27)23-15(25)9-28-19-22-13-8-14(10-2-4-11(20)5-3-10)29-16(13)17(26)24(19)12-6-7-12/h2-5,8,12H,6-7,9H2,1H3,(H2,21,23,25,27)

Clé InChI

ITBSLRKIZCNDHW-UHFFFAOYSA-N

SMILES

CNC(=O)NC(=O)CSC1=NC2=C(C(=O)N1C3CC3)SC(=C2)C4=CC=C(C=C4)F

SMILES canonique

CNC(=O)NC(=O)CSC1=NC2=C(C(=O)N1C3CC3)SC(=C2)C4=CC=C(C=C4)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.